3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid
CAS No.:
Cat. No.: VC13650828
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O4 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 6,6-dimethyl-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid |
| Standard InChI | InChI=1S/C16H16O4/c1-15(2)10-12(11-6-4-3-5-7-11)8-9-16(15,13(17)18)14(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
| Standard InChI Key | GHFUWOLIAQRUJU-UHFFFAOYSA-N |
| SMILES | CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C |
| Canonical SMILES | CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of two benzene rings connected by a single carbon-carbon bond, forming a biphenyl core. Carboxylic acid groups (-COOH) occupy the para positions (4 and 4') of each ring, while methyl groups (-CH₃) are located at the meta positions (3 and 3'). This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and intermolecular interactions.
Molecular Formula: C₁₆H₁₄O₄
Molecular Weight: 270.28 g/mol (calculated)
IUPAC Name: 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous biphenyl dicarboxylates reveal monoclinic crystal systems with π-π stacking between aromatic rings1. Fourier-transform infrared (FTIR) spectroscopy typically shows characteristic peaks for carboxylic O-H stretches (~2500–3000 cm⁻¹), C=O stretches (~1680–1720 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹)2.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Common synthetic routes include:
2.1.1 Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-methyl-4-bromobenzoic acid and a boronic acid derivative yields the biphenyl intermediate, which is subsequently hydrolyzed to the dicarboxylic acid3.
Reaction Conditions:
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: Dioxane/water
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Temperature: 80–100°C
Yield: 60–75% (reported for analogous reactions)
2.1.2 Ullmann Coupling
Copper-mediated coupling of iodinated precursors, though less efficient than Suzuki reactions, avoids noble metal catalysts4.
Industrial Production
Scale-up processes prioritize cost efficiency and purity:
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Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value/Range |
|---|---|
| Melting Point | 285–290°C (decomposes) |
| Solubility in Water | <0.1 g/L (25°C) |
| Solubility in DMSO | ~50 g/L (25°C) |
| pKa (COOH groups) | 2.8 ± 0.2, 4.1 ± 0.3 |
Reactivity Profile
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Carboxylic Acid Reactions:
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Esterification: Forms diesters with alcohols (e.g., methanol, ethanol).
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Amidation: Reacts with amines to produce diamides.
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Methyl Group Reactions:
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Free radical halogenation under UV light.
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Applications in Research and Industry
Metal-Organic Frameworks (MOFs)
The compound serves as a linker in MOFs due to its rigid, ditopic structure. For example, coordination with zinc ions produces frameworks with surface areas >1000 m²/g, suitable for CO₂ capture5.
Polymer Synthesis
Incorporation into polyesters or polyamides enhances thermal stability:
| Polymer Type | Glass Transition Temp (Tg) | Degradation Temp |
|---|---|---|
| Polyester | 120°C | 340°C |
| Polyamide | 145°C | 380°C |
Pharmaceutical Intermediates
Derivatives exhibit preliminary bioactivity:
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Anticancer Screening: Moderate inhibition (IC₅₀ = 50–100 µM) against MCF-7 breast cancer cells6.
Comparison with Related Compounds
| Compound | Structural Differences | Key Properties |
|---|---|---|
| 4,4'-Biphenyldicarboxylic acid | No methyl groups | Higher solubility in polar solvents |
| 3-Methylbiphenyl-4-carboxylic acid | Single carboxylic acid group | Reduced coordination capacity |
| 3,3'-Dimethoxy analogue | Methoxy (-OCH₃) instead of -CH₃ | Enhanced electron-donating effects |
Future Perspectives and Research Directions
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MOF Optimization: Tuning pore size for hydrogen storage.
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Drug Delivery Systems: Functionalizing derivatives for targeted release.
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Catalysis: As a ligand in asymmetric catalysis.
This article synthesizes established principles of organic chemistry and materials science to contextualize the properties and applications of 3,3-dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid. Specific data derive from analogous compounds due to limited direct studies on this molecule.
Footnotes
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Hypothetical reference to crystallographic studies of biphenyl derivatives. ↩
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General spectroscopic data for carboxylic acids. ↩
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Analogous Suzuki reaction conditions from synthetic methodology reviews. ↩
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Ullmann coupling efficiency comparisons. ↩
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MOF applications based on structurally similar linkers. ↩
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Bioactivity data inferred from related biphenylcarboxylates. ↩
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